N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the condensation of ortho-phenylenediamine with various reagents to form the benzimidazole core . This is followed by further derivatization to introduce the tetrahydropyran and carboxamide functionalities. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring and the tetrahydropyran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or tetrahydropyran rings .
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the tetrahydropyran and carboxamide groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine
- 4-phenyltetrahydro-2H-pyran-4-carboxylic acid
- N-(1-methyl-1H-benzimidazol-2-yl)acetamide
Uniqueness
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a benzimidazole core with a tetrahydropyran ring and a carboxamide group.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-25-19-10-6-5-9-18(19)24-20(25)11-14-23-21(26)22(12-15-27-16-13-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,23,26) |
InChI Key |
LRQDGPYTQBYWFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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